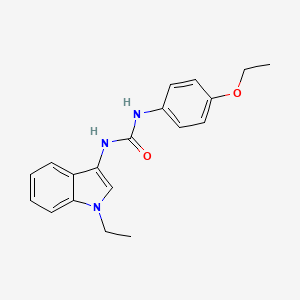
1-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, with the CAS number 899753-83-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C19H21N3O2 with a molecular weight of approximately 323.4 g/mol. The compound features an ethoxyphenyl group and an indole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| CAS Number | 899753-83-4 |
| Molecular Formula | C19H21N3O2 |
| Molecular Weight | 323.4 g/mol |
| Purity | ≥95% |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structures have shown efficacy against various viruses by inhibiting viral replication. The EC50 values for related compounds ranged from 5 to 28 μM against respiratory syncytial virus (RSV), highlighting the potential of this class of compounds in antiviral therapy .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on related urea derivatives has demonstrated their ability to induce apoptosis in cancer cells by disrupting cell cycle progression. In particular, studies have shown that certain indole-based compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Case Study:
In a study exploring the structure-activity relationship (SAR) of phenyl urea derivatives, it was found that modifications at the indole nitrogen significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivatives exhibited IC50 values below 10 μM, indicating strong anticancer properties .
The proposed mechanism of action for this compound involves the inhibition of critical enzymes involved in nucleotide synthesis and cell division. Compounds that inhibit IMP dehydrogenase (IMPDH), an enzyme crucial for guanine nucleotide biosynthesis, have been shown to possess significant antiviral and anticancer activities .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that:
- Substituents on the indole ring : Electron-donating groups enhance biological activity.
- Alkyl chain length : The ethyl group at position N3 significantly contributes to the compound's potency.
| Derivative | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 6.7 | Antiviral |
| Compound B | 9.2 | Anticancer |
| Compound C | <10 | Cytotoxic |
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-13-17(16-7-5-6-8-18(16)22)21-19(23)20-14-9-11-15(12-10-14)24-4-2/h5-13H,3-4H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJVRZQBCSWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














